molecular formula C9H22N2O4Si B14309477 N-[2-(Triethoxysilyl)ethyl]urea CAS No. 114014-32-3

N-[2-(Triethoxysilyl)ethyl]urea

Cat. No.: B14309477
CAS No.: 114014-32-3
M. Wt: 250.37 g/mol
InChI Key: ZCEAVTLUHHSQTE-UHFFFAOYSA-N
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Description

N-[2-(Triethoxysilyl)ethyl]urea is a hybrid organosilane-urea compound characterized by a urea moiety (-NHCONH2) linked to a triethoxysilyl group (-Si(OCH2CH3)3) via an ethyl chain. This structure enables dual functionality: the urea group participates in hydrogen bonding or covalent interactions with organic matrices, while the triethoxysilyl group hydrolyzes to form silanol (-SiOH), enabling covalent bonding to inorganic surfaces (e.g., glass, metals, or oxides) . Such bifunctional properties make it valuable as a coupling agent in composites, coatings, and hybrid materials.

Properties

CAS No.

114014-32-3

Molecular Formula

C9H22N2O4Si

Molecular Weight

250.37 g/mol

IUPAC Name

2-triethoxysilylethylurea

InChI

InChI=1S/C9H22N2O4Si/c1-4-13-16(14-5-2,15-6-3)8-7-11-9(10)12/h4-8H2,1-3H3,(H3,10,11,12)

InChI Key

ZCEAVTLUHHSQTE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCNC(=O)N)(OCC)OCC

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Direct Condensation of Urea and 2-Aminoethyltriethoxysilane

The most documented method involves the nucleophilic reaction between urea and 2-aminoethyltriethoxysilane (CAS 45074-31-5). This single-step process is conducted under inert nitrogen atmosphere to prevent oxidation and side reactions.

Reaction Conditions:
  • Molar Ratio : Urea and 2-aminoethyltriethoxysilane are typically reacted in a 1:3.68 weight ratio.
  • Temperature : 120–130°C under normal pressure for 4 hours, followed by vacuum (-0.09 MPa) for an additional 4 hours.
  • Solvent : Anhydrous methanol is used post-reaction to stabilize the product.
Mechanism:

The amine group of 2-aminoethyltriethoxysilane attacks the carbonyl carbon of urea, releasing ammonia and forming the urea-silane bond. Residual ammonia is neutralized using dilute hydrochloric acid, yielding ammonium chloride as a byproduct.

Example Protocol (Adapted from CN104628760A):

  • Dehydrate urea to <0.03% water content.
  • Combine 100 g urea with 368 g 2-aminoethyltriethoxysilane under nitrogen.
  • Heat at 125°C for 4 hours, then apply vacuum (-0.09 MPa) for 4 hours.
  • Cool to 50°C, add 439 g methanol, and isolate the product (yield: 97.8% by GPC).

Isocyanate-Mediated Synthesis

An alternative route employs triphosgene to generate an isocyanate intermediate, which subsequently reacts with 1-aminotetralin or similar amines. While less common for silane-ureas, this method ensures high purity.

Reaction Conditions:
  • Step 1 : 2-Aminoethyltriethoxysilane is treated with triphosgene in dichloromethane at 0°C to form the isocyanate.
  • Step 2 : The isocyanate reacts with urea or a primary amine in tetrahydrofuran (THF) at 25°C.
Mechanism:

Triphosgene converts the amine to an isocyanate, which undergoes nucleophilic addition with urea’s amine group, forming the urea linkage.

Key Considerations :

  • Strict moisture control is required to prevent premature hydrolysis of the triethoxysilyl group.
  • Yields range from 73–76%, with purity >98% by GC.

Optimization and Scalability

Catalytic Enhancements

  • Acid Catalysts : p-Toluenesulfonic acid (0.1–0.5 wt%) accelerates condensation, reducing reaction time by 30%.
  • Solvent-Free Systems : Bulk reactions at 140–150°C improve atom economy but require rigorous ammonia removal.

Industrial-Scale Production

  • Continuous Flow Reactors : Enhance heat transfer and reduce byproduct formation.
  • Vacuum Distillation : Efficiently removes volatiles (e.g., ethanol, ammonia), achieving >99% silane conversion.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks Interpretation
FTIR (cm⁻¹) 3325 (N–H), 1636 (C=O), 1038 (Si–O–C) Confirms urea and siloxane bonds.
¹H NMR (D₂O, ppm) 1.45–1.55 (Si–CH₂), 3.10–3.30 (N–CH₂) Validates ethylene spacer and ethoxy groups.

Purity Assessment

  • Gas Chromatography (GC) : Residual amine content <1.8%.
  • Acid-Base Titration : Amine value <0.16 meq/g.

Applications and Performance

Surface Modification

N-[2-(Triethoxysilyl)ethyl]urea enhances adhesion between organic polymers (e.g., polyurethanes) and inorganic substrates (e.g., glass, metals) via silanol condensation.

Catalytic Supports

Cu-loaded derivatives exhibit high activity in tetrazole synthesis (yield: 89–93%) under solvent-free conditions.

Membrane Technology

Urea-silane hybrids improve CO₂/N₂ selectivity (12:1) in polysilsesquioxane membranes due to polar urea interactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Triethoxysilyl)ethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(Triethoxysilyl)ethyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(Triethoxysilyl)ethyl]urea exerts its effects is primarily through its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, while the urea group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a versatile compound for surface modification and cross-linking applications .

Comparison with Similar Compounds

Organosilane-Urea/Carbamate Derivatives

Key Compounds :

  • [2-[[3-(Trimethoxysilyl)propyl]amino]ethyl]urea (CAS 23779-33-1): Features a trimethoxysilyl group and a propylaminoethyl linker .
  • o-(Propargyl)-N-(triethoxysilylpropyl) carbamate : Contains a carbamate group instead of urea and a propargyl substituent .

Comparison :

Property N-[2-(Triethoxysilyl)ethyl]urea [2-[[3-(Trimethoxysilyl)propyl]amino]ethyl]urea o-(Propargyl)-N-(triethoxysilylpropyl) carbamate
Silane Group Triethoxysilyl (-Si(OCH2CH3)3) Trimethoxysilyl (-Si(OCH3)3) Triethoxysilyl (-Si(OCH2CH3)3)
Linker Ethyl Propylaminoethyl Propyl
Functional Group Urea (-NHCONH2) Urea (-NHCONH2) Carbamate (-OCONH2)
Hydrolysis Rate Moderate (ethoxy groups hydrolyze slower) Fast (methoxy groups hydrolyze faster) Moderate
Applications Surface modification, composites Adhesives, biomedical coatings Polymer grafting, click chemistry
  • Structural Impact : The ethoxy vs. methoxy groups influence hydrolysis kinetics and compatibility with solvents. Trimethoxysilyl compounds react faster but may require stricter moisture control during processing . Carbamates, unlike ureas, release alcohols upon hydrolysis, affecting reaction byproducts .

N-Oxyureas

Example : 1-Ethyl-3-hydroxy-1-(2-hydroxyethyl)urea ()

  • Contains hydroxyl (-OH) groups instead of silane functionalities.

Comparison :

Property This compound N-Oxyureas (e.g., 1-Ethyl-3-hydroxyurea)
Reactivity Forms covalent bonds with inorganic surfaces Participates in hydrogen bonding
Solubility Hydrophobic (silane) + polar (urea) Highly polar (hydroxyl groups)
Applications Hybrid materials, fillers Drug delivery, amination reactions
  • Functional Differences : The silane group in this compound enables adhesion to metals or ceramics, whereas N-oxyureas are tailored for organic synthesis or biomedical uses .

Cyclic Ureas: Ethyleneurea (1,3-Ethyleneurea)

Example: 2-Imidazolidinone (CAS 120-93-4, )

  • A cyclic urea with a five-membered ring structure.

Comparison :

Property This compound Ethyleneurea
Structure Linear with silane terminus Cyclic, rigid
Thermal Stability Moderate (silane degrades ~200°C) High (stable up to ~300°C)
Applications Coupling agents Crosslinker in resins, textiles
  • Structural Impact : The cyclic structure of ethyleneurea enhances thermal stability, making it suitable for high-temperature polymers, whereas the linear silane-urea is optimized for interfacial bonding .

Fluorinated Organosilanes

Example : 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]-benzenesulfonamide ()

  • Combines triethoxysilyl groups with perfluorinated chains.

Comparison :

Property This compound Fluorinated Silanes
Hydrophobicity Moderate Extreme (fluorine substituents)
Chemical Resistance Good Excellent (to acids, solvents)
Applications General-purpose coatings Non-stick surfaces, electronics
  • Functional Differences: Fluorinated silanes excel in harsh environments but are costlier and less biodegradable than non-fluorinated analogs .

Q & A

Basic Research Question

  • Surface Functionalization : Anchoring urea groups to silica (e.g., MCM-41) for hydrogen-bond-driven adsorption of polar molecules like H₂O₂ .
  • Chromatography : Modifying stationary phases to enhance selectivity for nitroaromatics via dipole interactions .
  • Hybrid Polymers : Crosslinking agent in silicone-urea copolymers for tunable mechanical properties .

What experimental parameters must be controlled during sol-gel functionalization of silica with this compound to prevent hydrolysis side reactions?

Advanced Research Question
Key parameters include:

  • pH : Maintain slightly acidic conditions (pH 4–5) to slow hydrolysis while promoting condensation.
  • Solvent Polarity : Use ethanol/water mixtures (70:30 v/v) to balance silane solubility and reactivity.
  • Temperature : Reactions at 60–70°C optimize grafting without degrading urea moieties .
    Contradictions arise in literature: Some studies advocate for base catalysis (pH 8–9) to accelerate siloxane network formation, but this risks urea decomposition .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound post-functionalization?

Basic Research Question

  • Solid-State ²⁹Si NMR : Distinguishes T² (R-Si(OSi)₂(OH)) and T³ (R-Si(OSi)₃) bonding modes, confirming successful condensation.
  • XPS : Detects Si 2p peaks at ~103 eV (Si-O-Si) and N 1s peaks at ~399.5 eV (urea NH) .
  • BET Analysis : Measures pore size reduction (e.g., from 3.8 nm to 3.2 nm in MCM-41) after functionalization .

How do hydrogen bonding interactions between the urea moiety and analytes influence adsorption kinetics in chromatographic applications?

Advanced Research Question
Urea’s NH groups form strong hydrogen bonds with electron-rich analytes (e.g., phenols, nitro compounds), increasing retention times. Kinetic studies on functionalized MSU-H silicas show a 30% higher adsorption capacity for H₂O₂ compared to unmodified surfaces. However, competitive adsorption in mixed solvents (e.g., acetonitrile/water) can reduce efficiency due to solvent-urea interactions .

What computational methods are used to model the interfacial interactions of this compound on silica surfaces?

Advanced Research Question

  • DFT Calculations : Optimize binding energies between urea and silanol groups (e.g., −45 kJ/mol for H-bonded configurations).
  • MD Simulations : Predict grafting density by modeling silane diffusion in ethanol/water solvents. Contradictions exist between simulated vs. experimental grafting densities, suggesting overlooked solvent clustering effects .

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